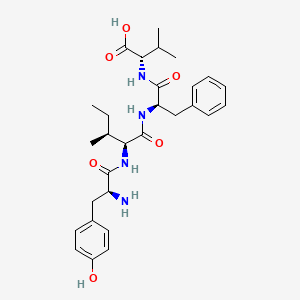![molecular formula C19H35NO2Si2 B14369345 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide CAS No. 90359-74-3](/img/structure/B14369345.png)
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide is a complex organic compound characterized by the presence of a bis(trimethylsilyl)methyl group attached to a benzamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide typically involves the reaction of a benzamide derivative with bis(trimethylsilyl)methyl reagents. One common method includes the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base to deprotonate the benzamide, followed by the addition of bis(trimethylsilyl)methyl chloride. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in THF or sodium borohydride in methanol.
Substitution: Trimethylsilyl chloride in dichloromethane or bis(trimethylsilyl)acetamide in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide involves its ability to interact with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can protect reactive sites on the molecule during chemical reactions. This compound can also act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine: Used as a non-nucleophilic base in organic synthesis.
Chlorobis(trimethylsilyl)methane: Utilized in the synthesis of bis(trimethylsilyl)allyl compounds.
Metal bis(trimethylsilyl)amides: Coordination complexes with various metals, used in catalysis and materials science.
Uniqueness
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide is unique due to its specific combination of functional groups, which provide both steric protection and reactivity. This makes it particularly valuable in complex organic syntheses where selective reactions are required.
Propriétés
Numéro CAS |
90359-74-3 |
|---|---|
Formule moléculaire |
C19H35NO2Si2 |
Poids moléculaire |
365.7 g/mol |
Nom IUPAC |
2-[bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide |
InChI |
InChI=1S/C19H35NO2Si2/c1-10-20(11-2)18(21)16-13-12-15(22-3)14-17(16)19(23(4,5)6)24(7,8)9/h12-14,19H,10-11H2,1-9H3 |
Clé InChI |
YNMDZASFKRIMBO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(C=C(C=C1)OC)C([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


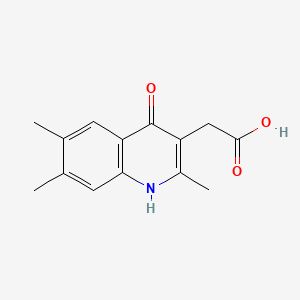

![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
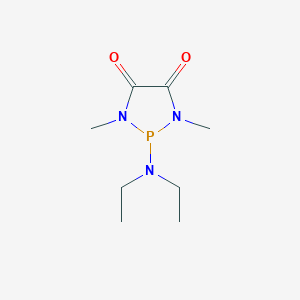

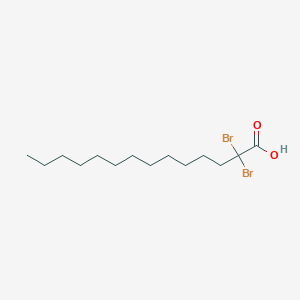
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)
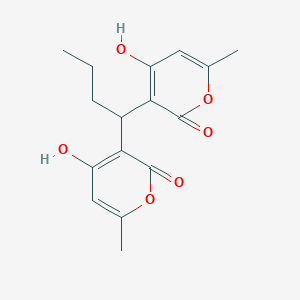
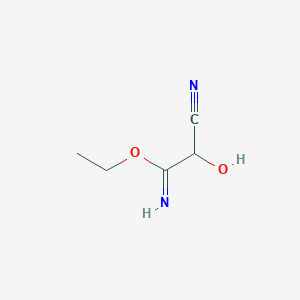
![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
